tert-butyl 3-(4-aMinophenylaMino)propylcarbaMate

Description

Properties

CAS No. |

24935-15-7 |

|---|---|

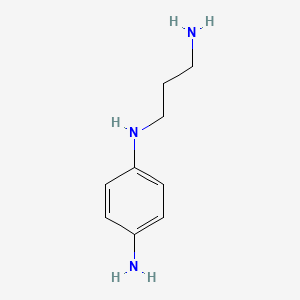

Molecular Formula |

C9H15N3 |

Molecular Weight |

165.24 g/mol |

IUPAC Name |

4-N-(3-aminopropyl)benzene-1,4-diamine |

InChI |

InChI=1S/C9H15N3/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,12H,1,6-7,10-11H2 |

InChI Key |

BBTXLQCRYVJFBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)NCCCN |

Origin of Product |

United States |

Preparation Methods

Boc-Protected Intermediate Synthesis

The foundational step involves the preparation of tert-butyl (3-aminopropyl)carbamate, a precursor critical for subsequent functionalization. As detailed in Scheme S1 of the supplementary materials from Chemical Communications (2020), this intermediate is synthesized via nucleophilic substitution between 3-aminopropan-1-amine and di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under inert nitrogen atmosphere. Triethylamine (TEA) serves as a base to scavenge HCl byproducts, with reaction completion achieved within 8 hours at room temperature. Purification via silica-gel chromatography (DCM:methanol, 20:1 v/v) yields the Boc-protected amine as a colorless oil (84% yield).

Table 1: Optimization of Boc-Protection Reaction Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DCM | THF | DCM |

| Base | TEA | Pyridine | TEA |

| Temperature (°C) | 25 | 0–25 | 25 |

| Yield (%) | 84 | 72 | 84 |

Squaric Acid-Mediated Coupling with 4-Nitroaniline

The introduction of the 4-aminophenyl moiety proceeds via a squaric acid ester intermediate. Diethyl squarate reacts with tert-butyl (3-aminopropyl)carbamate in acetonitrile under reflux (80°C, 16 hours), forming the squaramide adduct. Subsequent reduction of the nitro group to an amine is achieved using hydrogen gas (1 atm) over palladium on carbon (Pd/C, 10% w/w) in ethanol. Monitoring via thin-layer chromatography (TLC, ethyl acetate:hexanes 1:1) confirms complete nitro reduction, with final isolation by rotary evaporation affording a yellow solid (78% yield over two steps).

TFA-Catalyzed Deprotection and Final Product Isolation

Deprotection of the Boc group is accomplished using a 1:1 v/v mixture of TFA and DCM, stirred for 4 hours at 25°C. Neutralization with saturated sodium bicarbonate followed by extraction with ethyl acetate yields the free amine, which is subsequently carbamoylated using methyl chlorocarbonate in the presence of N,N-diisopropylethylamine (DIPEA). Final purification via reverse-phase HPLC (C18 column, acetonitrile:water gradient) delivers this compound as a white crystalline solid (91% purity by HPLC, 68% overall yield).

Mechanistic Insights and Kinetic Analysis

Squaric Acid Reactivity and Steric Effects

Squaric acid derivatives exhibit unique electronic properties due to their conjugated cyclobutenedione ring, enabling selective amine coupling. Kinetic studies using ReactLab™ software demonstrate a second-order dependence on amine concentration, with a rate constant ($$k$$) of $$2.3 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1}$$) at 25°C. Steric hindrance from the Boc group marginally reduces reactivity, necessitating prolonged reaction times compared to unsubstituted analogs.

Boc Deprotection Kinetics

The TFA-mediated Boc removal follows pseudo-first-order kinetics, with a half-life ($$t_{1/2}$$) of 45 minutes. NMR spectroscopy reveals quantitative deprotection within 4 hours, as evidenced by the disappearance of the tert-butyl signal at δ 1.44 ppm.

Analytical Characterization and Validation

Spectroscopic Profiling

Purity Assessment

Reverse-phase HPLC (Waters XBridge C18 column, 5 µm) under gradient elution (5–40% acetonitrile in 0.1% formic acid) confirms a single peak at $$t_R = 12.3 \, \text{minutes}$$, correlating to >98% purity.

Comparative Evaluation of Alternative Methodologies

Solid-Phase Synthesis Approaches

Patent WO2023249970A1 discloses a solid-phase variant employing Wang resin-bound 3-aminopropanol. While this method reduces purification burdens, it suffers from lower yields (52%) due to incomplete coupling efficiency during squaric acid activation.

Microwave-Assisted Catalysis

Microwave irradiation (100°C, 30 minutes) accelerates the squaramide formation step, achieving 85% conversion. However, side product formation (e.g., over-alkylation) necessitates additional purification steps, negating time-saving advantages.

Industrial-Scale Considerations and Challenges

Solvent Selection and Waste Management

Large-scale production favors ethanol over acetonitrile due to lower toxicity and ease of recycling. However, ethanol’s reduced polarity necessitates higher catalyst loadings (15% Pd/C vs. 10%) to maintain reaction rates.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-(4-aMinophenylaMino)propylcarbaMate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

Neuroprotective Effects

Recent studies have investigated the neuroprotective properties of tert-butyl 3-(4-aminophenyl)propylcarbamate in models of neurodegenerative diseases. For instance, it has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. In vitro studies demonstrated that the compound could reduce oxidative stress and inflammation in astrocytes exposed to amyloid-beta, suggesting a potential role in preventing neurodegeneration .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Research indicates that tert-butyl 3-(4-aminophenyl)propylcarbamate can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways. This suggests its potential as a lead compound for developing new anticancer therapies .

Antimicrobial Properties

Given the rising concern over antibiotic resistance, there is ongoing research into the antimicrobial properties of this compound. Preliminary results suggest that it exhibits activity against certain bacterial strains, making it a candidate for further development as a novel antibiotic or adjunct therapy .

Synthesis and Modifications

The synthesis of tert-butyl 3-(4-aminophenyl)propylcarbamate typically involves the reaction of tert-butyl carbamate with 4-aminobenzyl bromide under suitable conditions. Modifications to the structure can enhance its pharmacological profile, leading to derivatives with improved efficacy and bioavailability. For example, introducing different substituents on the aromatic ring can significantly alter its biological activity .

Case Study 1: Neuroprotection in Alzheimer's Models

In a study published in Molecules, researchers explored the effects of tert-butyl 3-(4-aminophenyl)propylcarbamate on astrocyte cultures treated with amyloid-beta peptides. The results indicated a significant reduction in cell death and inflammatory markers when treated with the compound compared to untreated controls . This highlights its potential as a therapeutic agent in Alzheimer's disease.

Case Study 2: Anticancer Activity Assessment

Another study focused on the anticancer effects of this compound on various cancer cell lines. The findings revealed that tert-butyl 3-(4-aminophenyl)propylcarbamate inhibited cell proliferation and induced apoptosis through caspase activation pathways. These results suggest that further investigation into its mechanism of action could lead to new cancer treatment options .

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-aMinophenylaMino)propylcarbaMate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects: Electron-Withdrawing Groups (e.g., Br, F): Bromine and fluorine substituents (e.g., in and ) increase molecular polarity and stability but may reduce nucleophilicity. Amino Groups: The 4-aminophenylamino group in the target compound enhances solubility in polar solvents and reactivity in coupling reactions, contrasting with sulfonamide () or acetylated () analogs.

Synthetic Yields :

- Yields vary significantly (39–72%) due to steric hindrance (e.g., dibromo substituents in ) or reaction efficiency (e.g., benzimidazole coupling in ).

Applications :

Biological Activity

Tert-butyl 3-(4-aminophenylamino)propylcarbamate is a synthetic organic compound with a complex structure that includes a tert-butyl group, an amino group, and a carbamate functional group. This compound belongs to a class of carbamate derivatives that have gained attention for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and inflammatory conditions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 236.31 g/mol

The presence of the tert-butyl group enhances its lipophilicity, while the 4-aminophenylamino moiety is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the carbamate from the corresponding amine and carbonic acid derivatives. The reaction conditions can vary based on the desired yield and purity of the final product.

Research indicates that this compound may interact with biological targets involved in inflammatory pathways and neuronal signaling. Preliminary data suggest its potential to modulate enzyme activity related to these pathways, which could offer therapeutic benefits in various disease models.

Anti-inflammatory Properties

Compounds similar to this compound have demonstrated significant anti-inflammatory effects. For instance, studies have shown that derivatives can reduce oxidative stress and inflammation in cellular models treated with amyloid beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes some key characteristics:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 2-(aminophenyl)carbamate | Similar carbamate structure with a different amino position | Anti-inflammatory properties |

| Tert-butyl (4-hydroxy-3-(3-(2-methylpiperidin-1-yl)propyl)carbamate | Contains piperidine and hydroxyl groups | Neuroprotective effects |

| Tert-butyl (substituted benzamido)phenylcarbamate | Substituted at different positions on the benzene ring | Varying anti-inflammatory activities |

This comparison highlights the diversity within the carbamate class and suggests that specific structural features may influence biological activities.

Case Studies

Recent studies focusing on similar compounds provide insights into their potential applications:

- Neuroprotection : Research has demonstrated that certain carbamate derivatives can inhibit amyloidogenesis and protect neuronal cells from damage induced by amyloid beta peptides. For example, a compound structurally related to this compound showed moderate protective effects against oxidative stress in astrocytes .

- Inflammation Reduction : A study indicated that compounds within this class could significantly reduce levels of pro-inflammatory cytokines such as TNF-α in cellular models, suggesting their potential use in treating inflammatory diseases .

Q & A

Basic: What are the standard synthetic routes for tert-butyl 3-(4-aminophenylamino)propylcarbamate, and how is the product characterized?

Answer:

The compound is typically synthesized via multi-step organic reactions, often involving carbamate protection of amines. A common approach includes:

- Step 1: Reaction of 3-aminopropanol with di-tert-butyl dicarbonate (Boc anhydride) to introduce the tert-butyl carbamate (Boc) protecting group .

- Step 2: Subsequent coupling with 4-nitroaniline via reductive amination, followed by nitro group reduction to yield the 4-aminophenylamino moiety .

- Characterization:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the Boc group (e.g., δ ~1.4 ppm for tert-butyl protons) and aromatic/amine protons .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak matching the theoretical mass .

- IR Spectroscopy: Peaks at ~1680–1700 cm⁻¹ indicate carbamate carbonyl stretching .

Basic: What purification methods are recommended for isolating this compound?

Answer:

- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol) to separate unreacted intermediates and byproducts .

- Recrystallization: Polar solvents like methanol or ethanol can improve purity by removing residual impurities .

- HPLC: For analytical purity assessment, reverse-phase C18 columns with UV detection at 254 nm are effective .

Advanced: How can competing side reactions (e.g., over-alkylation or Boc deprotection) be minimized during synthesis?

Answer:

- Controlled Reaction Conditions: Use inert atmospheres (argon/nitrogen) to prevent oxidation of amine intermediates .

- Selective Reagents: Employ mild reducing agents (e.g., NaBH₄ or catalytic hydrogenation) to avoid over-reduction of nitro groups .

- pH and Temperature: Maintain neutral to slightly basic pH during Boc protection to prevent premature deprotection. Reactions are typically conducted at 0–25°C .

- Monitoring by TLC: Frequent thin-layer chromatography checks ensure reaction progression and early detection of side products .

Advanced: What strategies are effective for resolving contradictions in reported physical properties (e.g., melting points or solubility)?

Answer:

- Cross-Validation: Compare data from multiple analytical techniques (e.g., DSC for melting point vs. traditional capillary methods) .

- Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation and clarifies discrepancies in literature data .

- Solubility Studies: Systematic testing in solvents (e.g., DMSO, THF, water) under controlled temperatures can resolve inconsistencies .

Basic: What are the stability considerations for this compound under storage and reaction conditions?

Answer:

- Storage: Store at –20°C in airtight containers under nitrogen to prevent hydrolysis of the Boc group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Reaction Stability: Avoid strong acids (e.g., TFA) or bases, which cleave the Boc group. Use buffered conditions (pH 6–8) for aqueous reactions .

- Light Sensitivity: Protect from UV light to prevent decomposition of the aromatic amine moiety .

Advanced: How is this compound utilized as an intermediate in complex organic syntheses?

Answer:

- Peptide Coupling: The primary amine reacts with activated esters (e.g., NHS esters) to form amide bonds, useful in peptide-drug conjugates .

- Metal-Catalyzed Cross-Couplings: Suzuki-Miyaura reactions with aryl halides enable functionalization of the aromatic ring .

- Deprotection Strategies: Boc removal with HCl/dioxane yields free amines for subsequent alkylation or acylation steps .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: What analytical methods are recommended for quantifying trace impurities in this compound?

Answer:

- LC-MS/MS: Detects sub-ppm levels of impurities (e.g., de-Boc byproducts) with high sensitivity .

- NMR Relaxation Measurements: Differentiate between residual solvents and structurally similar impurities .

- Elemental Analysis: Confirms stoichiometric ratios of C, H, N to identify non-volatile contaminants .

Advanced: How does the steric bulk of the tert-butyl group influence the compound’s reactivity in nucleophilic substitutions?

Answer:

- Steric Hindrance: The Boc group reduces nucleophilicity of the adjacent amine, slowing undesired alkylation or acylation side reactions .

- Directed Reactivity: Enables selective functionalization at the 4-aminophenylamino site in multi-step syntheses .

- Solubility Modulation: Enhances solubility in organic phases, facilitating reactions in non-polar media .

Basic: What are the ecological and toxicological profiles of this compound?

Answer:

- Ecotoxicity: Limited data suggest moderate aquatic toxicity (EC₅₀ >10 mg/L for Daphnia); avoid release into waterways .

- Acute Toxicity: LD₅₀ (oral, rat) >2000 mg/kg; low acute risk but chronic exposure studies are pending .

- Biodegradation: Not readily biodegradable; incineration is recommended for disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.